molecular formula C13H17BrN2O3 B14766866 tert-Butyl 4-((5-bromopyridin-3-yl)amino)-4-oxobutanoate

tert-Butyl 4-((5-bromopyridin-3-yl)amino)-4-oxobutanoate

Cat. No.: B14766866
M. Wt: 329.19 g/mol
InChI Key: ASCXNTDYLCZLGM-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-bromopyridin-3-yl)amino)-4-oxobutanoate is an organic compound with the molecular formula C13H17BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((5-bromopyridin-3-yl)amino)-4-oxobutanoate typically involves the reaction of tert-butyl 4-oxobutanoate with 5-bromopyridin-3-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((5-bromopyridin-3-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

tert-Butyl 4-((5-bromopyridin-3-yl)amino)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-bromopyridin-3-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromopyridin-3-yl)carbamate
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-((5-bromopyridin-3-yl)amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

tert-butyl 4-[(5-bromopyridin-3-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)5-4-11(17)16-10-6-9(14)7-15-8-10/h6-8H,4-5H2,1-3H3,(H,16,17)

InChI Key

ASCXNTDYLCZLGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)NC1=CC(=CN=C1)Br

Origin of Product

United States

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